molecular formula C14H27N3O B1404122 N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-83-4

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide

Cat. No. B1404122
M. Wt: 253.38 g/mol
InChI Key: JVRXVADAATWHAK-UHFFFAOYSA-N
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Description

“N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide” is a chemical compound with the molecular formula C14H27N3O . It has a molecular weight of 253.388 . It is also known as JNJ-1661010.


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide and its derivatives have been studied for various biological activities. For instance, a study on a similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, showed notable antioxidant, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

Memory Enhancement

Research exploring the effects on memory capabilities has been conducted. Li Ming-zhu (2008) synthesized a related compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, and found it to enhance memory abilities in mice (Li Ming-zhu, 2008).

Antimicrobial and Anticholinesterase Activities

A study conducted by Yurttaş et al. (2015) synthesized new thiazole derivatives of this compound and evaluated them for antimicrobial and anticholinesterase activities. The findings suggested significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).

Pharmaceutical Compound Synthesis

The compound has been used in the synthesis of pharmaceutical compounds. For example, Marcaccini and Torroba (2007) described using it in the Ugi four-component condensation to create various pharmaceutical compounds (Marcaccini & Torroba, 2007).

Coordination Complexes and Antioxidant Activity

In 2019, Chkirate et al. synthesized coordination complexes from pyrazole-acetamide derivatives, showing significant antioxidant activity (Chkirate et al., 2019).

Opioid Agonist Properties

Costello et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides related to this compound, which were evaluated as opioid kappa agonists, demonstrating significant agonist properties (Costello et al., 1991).

Dual Cytokine Regulator

A derivative, N-[1-(4-¿[4-(pyrimidin-2-yl)piperazin-1-yl]methyl¿phenyl)cycloprop yl] acetamide (Y-39041), was found to be a dual cytokine regulator, impacting tumor necrosis factor-alpha and interleukin-10 production (Fukuda et al., 2000).

Salt and Inclusion Compounds

Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming salts and inclusion compounds (Karmakar et al., 2007).

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-3-16-8-10-17(11-9-16)14-6-4-13(5-7-14)15-12(2)18/h13-14H,3-11H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXVADAATWHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(CC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238583
Record name N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide

CAS RN

1214265-83-4
Record name N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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